

# Spectroscopic Profile of 1,4-Diphenyl-1-butanone: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Diphenyl-1-butanone**, a compound of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- IUPAC Name: **1,4-Diphenyl-1-butanone**
- Synonyms: 4-Phenylbutyrophenone
- CAS Number: 5407-91-0[1]
- Molecular Formula:  $C_{16}H_{16}O$ [1]
- Molecular Weight: 224.30 g/mol [1]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,4-Diphenyl-1-butanone**.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below is based on a spectrum acquired at 500 MHz in Chloroform-d ( $\text{CDCl}_3$ ).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.96	d	2H	Ar-H (ortho to C=O)
7.55	t	1H	Ar-H (para to C=O)
7.46	t	2H	Ar-H (meta to C=O)
7.29	m	2H	Ar-H
7.20	m	3H	Ar-H
3.03	t	2H	$-\text{CH}_2-\text{C}=\text{O}$
2.74	t	2H	Ar- $\text{CH}_2-$
2.08	p	2H	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule. As experimental data is not readily available, the following are predicted chemical shifts based on established correlation tables.

Chemical Shift ( $\delta$ ) ppm	Assignment
199.5	C=O
141.8	Ar-C (quaternary)
136.9	Ar-C (quaternary)
133.0	Ar-CH
128.6	Ar-CH
128.4	Ar-CH
128.0	Ar-CH
125.9	Ar-CH
38.0	-CH <sub>2</sub> -C=O
35.2	Ar-CH <sub>2</sub> -
25.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. The following are the characteristic absorption bands expected for **1,4-Diphenyl-1-butanone**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~3060-3030	Medium	C-H	Aromatic Stretch
~2930-2850	Medium	C-H	Aliphatic Stretch
~1685	Strong	C=O	Ketone Stretch
~1600, 1495, 1450	Medium-Weak	C=C	Aromatic Ring Stretch
~750, ~690	Strong	C-H	Aromatic Out-of-plane Bend

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
224	25	$[M]^+$ (Molecular Ion)
120	80	$[C_8H_8O]^+$
105	100	$[C_7H_5O]^+$ (Benzoyl cation)
91	60	$[C_7H_7]^+$ (Tropylium cation)
77	40	$[C_6H_5]^+$ (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,4-Diphenyl-1-butanone** in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ). Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
- $^1H$  NMR Acquisition:
  - Spectrometer: 500 MHz
  - Solvent:  $CDCl_3$
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Pulse Width:  $30^\circ$

- Acquisition Time: 3.0 s
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 125 MHz
  - Solvent:  $\text{CDCl}_3$
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Pulse Program: Proton-decoupled
  - Acquisition Time: 1.5 s
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference the solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with the solid sample.
- Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
  - Range:  $4000\text{--}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$
  - Number of Scans: 32
- Processing: Perform a background scan with no sample present. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance

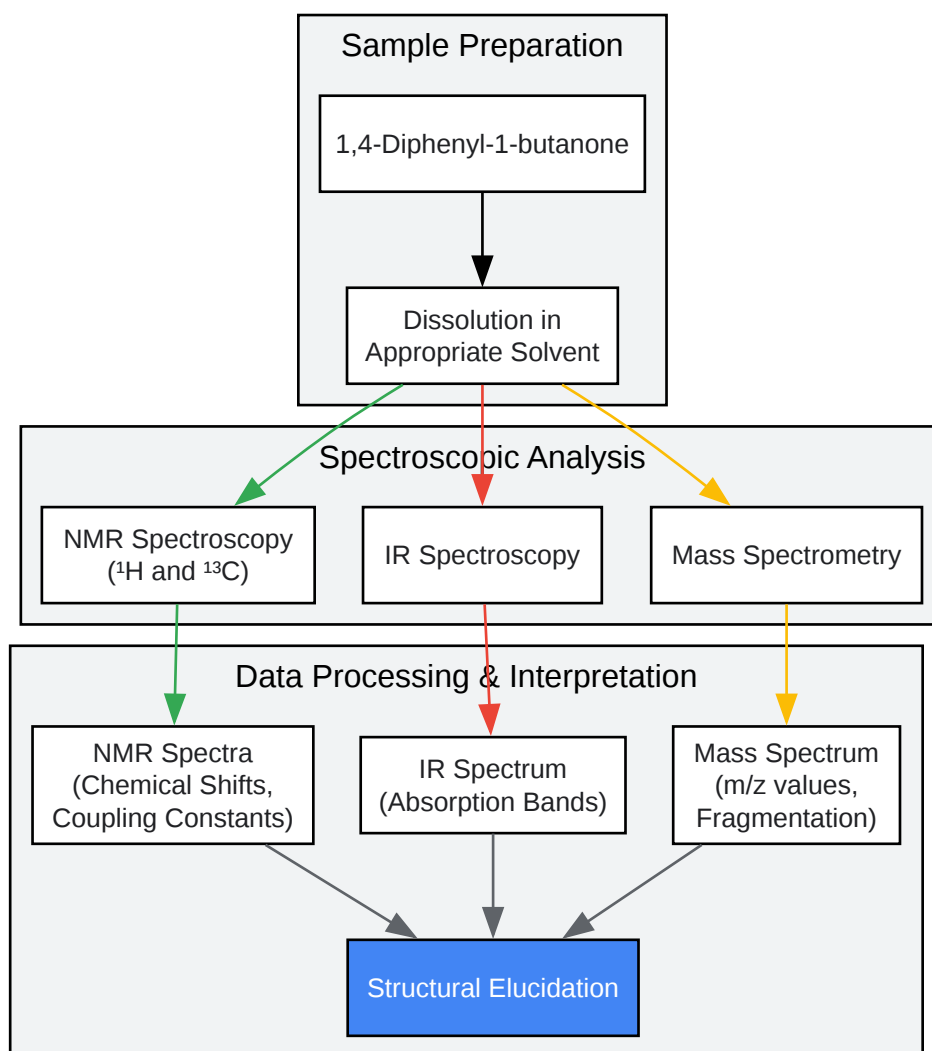
spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:
  - Method: Electron Ionization (EI)
  - Electron Energy: 70 eV
- Analysis:
  - Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Mass Range:  $m/z$  50-500
- Data Acquisition: Acquire the mass spectrum, recording the relative abundance of ions at each mass-to-charge ratio.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,4-Diphenyl-1-butanone**.



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Caption: General workflow for the spectroscopic analysis of **1,4-Diphenyl-1-butanone**.

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## References

- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]

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